4-Bromo-2-cyano-5-formylbenzoic acid
Overview
Description
4-Bromo-2-cyano-5-formylbenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-5-formylbenzoic acid typically involves the bromination of 2-cyano-5-formylbenzoic acid. One common method includes the Br-Li exchange reaction, where isopropyl 2-bromo-5-cyanobenzoate undergoes formylation with dimethylformamide (DMF) at low temperatures (around -50°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow-flash chemistry, which allows for efficient scale-up and precise control of reaction conditions. This method enhances the safety and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 4-Bromo-2-cyano-5-carboxybenzoic acid.
Reduction Reactions: The major product is 4-Bromo-2-cyano-5-hydroxymethylbenzoic acid.
Scientific Research Applications
4-Bromo-2-cyano-5-formylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with biological molecules, contributing to its overall biological effects .
Comparison with Similar Compounds
- 2-Cyano-5-formylbenzoic acid
- 4-Bromo-2-cyano-5-carboxybenzoic acid
- 4-Bromo-2-cyano-5-hydroxymethylbenzoic acid
Comparison: 4-Bromo-2-cyano-5-formylbenzoic acid is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential biological activities. Compared to its analogs, this compound offers a balance of reactivity and stability, making it valuable in various research applications.
Properties
IUPAC Name |
4-bromo-2-cyano-5-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)7(9(13)14)1-6(8)4-12/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZIVHKSZACWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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